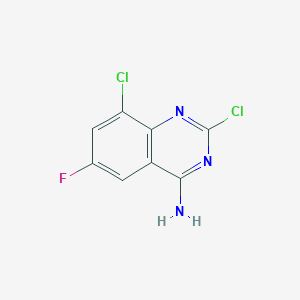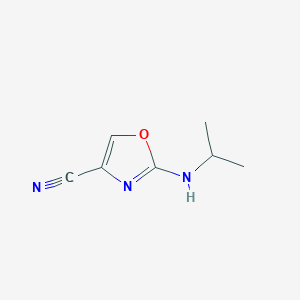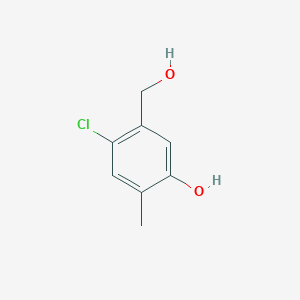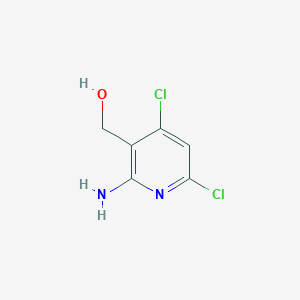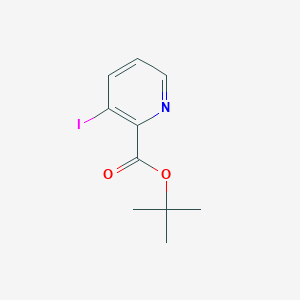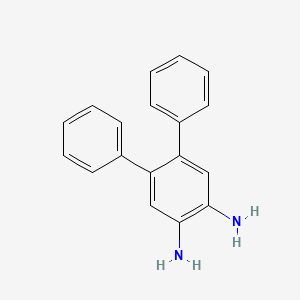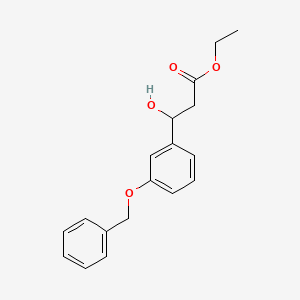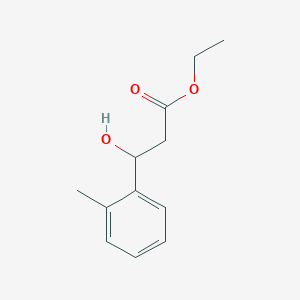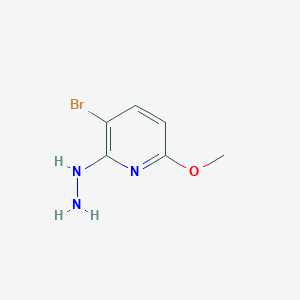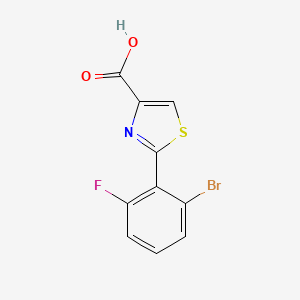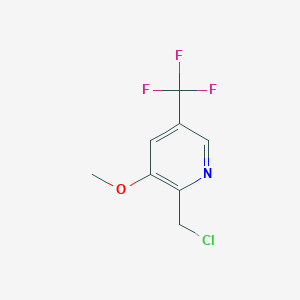
2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its utility in fields such as agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination and methoxylation of a trifluoromethylpyridine precursor. For instance, the reaction of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene at low temperatures (0 to 10°C) can yield the desired compound . Another method involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and methoxylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced pyridine derivatives with altered functional groups.
Scientific Research Applications
2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains . The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness
2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both chloromethyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-2-5(8(10,11)12)4-13-6(7)3-9/h2,4H,3H2,1H3 |
InChI Key |
QCMSYAUFJNBCQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


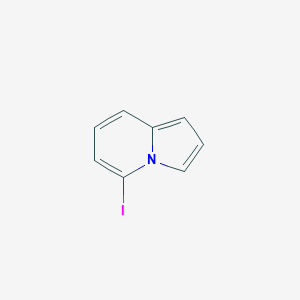
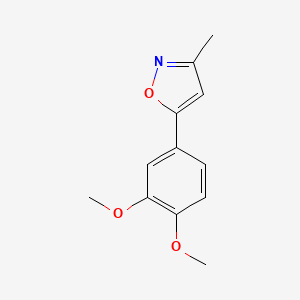
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
